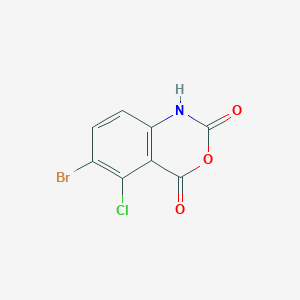

5-Bromo-6-chloro-isatoic anhydride

Description

Contextual Significance of Isatoic Anhydride (B1165640) Core in Contemporary Organic Chemistry Research

Isatoic anhydrides, formally known as 2H-3,1-benzoxazine-2,4(1H)-diones, represent a class of heterocyclic compounds that serve as pivotal building blocks in modern organic synthesis. tezu.ernet.inresearchgate.net Their significance stems from a unique structural framework containing both an electrophilic and a nucleophilic center, which allows them to react readily with a wide array of reagents. guidechem.com This reactivity makes them versatile precursors for a multitude of complex molecules, particularly in the realm of medicinal chemistry and materials science. tezu.ernet.innih.govnih.gov

The isatoic anhydride core is a key intermediate in the synthesis of numerous pharmaceutically important scaffolds. tezu.ernet.in Notably, it is extensively used in the preparation of quinazolines and quinazolinones, which are structural motifs found in a variety of bioactive compounds. nih.govtandfonline.com Furthermore, isatoic anhydrides are employed in the synthesis of dyes, pigments, agrochemicals, and polymers. guidechem.compsu.edu Their ability to generate highly reactive iminoketone intermediates through the elimination of carbon dioxide further enhances their synthetic utility, especially in multicomponent reactions. researchgate.net The adaptability of the isatoic anhydride core allows for the construction of diverse molecular architectures, solidifying its role as a valuable synthon in contemporary organic chemistry. tezu.ernet.insciencemadness.org

Role of Halogenation in Modulating Reactivity and Synthetic Utility of Aromatic Anhydrides

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a fundamental strategy in organic synthesis to modulate the chemical properties of aromatic compounds. purechemistry.orgtestbook.com The introduction of halogens such as bromine and chlorine onto an aromatic anhydride ring significantly influences its reactivity and provides a handle for further functionalization. wisdomlib.org Halogen atoms are electron-withdrawing groups, which can alter the electron density of the aromatic ring, thereby affecting its susceptibility to nucleophilic and electrophilic attack. mt.comwikipedia.org

The presence of halogens can enhance the biological activity of molecules by increasing their lipophilicity and metabolic stability. wisdomlib.org In the context of synthetic utility, halogenated aromatic compounds are crucial intermediates in cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. purechemistry.org This has profound implications for the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. mdpi.comresearchgate.net The specific type and position of the halogen atom can be strategically chosen to direct subsequent reactions and to fine-tune the properties of the final product. numberanalytics.com

Overview of 5-Bromo-6-chloro-isatoic anhydride as a Specialized Synthetic Intermediate

This compound is a di-halogenated derivative of isatoic anhydride that has emerged as a specialized intermediate in organic synthesis. apolloscientific.co.ukkeyorganics.net Its structure combines the inherent reactivity of the isatoic anhydride core with the modulating effects of two different halogen substituents, bromine and chlorine. This unique combination of functional groups makes it a valuable precursor for the synthesis of highly substituted heterocyclic compounds.

The presence of both bromo and chloro groups at specific positions on the benzene (B151609) ring offers opportunities for selective and sequential reactions. This allows for the controlled introduction of various substituents, leading to the construction of complex molecular architectures that would be difficult to achieve with simpler, non-halogenated starting materials. As a result, this compound is a key building block in the development of novel compounds with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-chloro-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClNO3/c9-3-1-2-4-5(6(3)10)7(12)14-8(13)11-4/h1-2H,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESQFBQHRJYOHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)OC2=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Pathways of 5 Bromo 6 Chloro Isatoic Anhydride

Nucleophilic Acyl Substitution and Ring-Opening Reactions

5-Bromo-6-chloro-isatoic anhydride (B1165640), a member of the isatoic anhydride family, is a versatile heterocyclic compound characterized by a reactive anhydride functionality fused to a halogenated benzene (B151609) ring. Its reactivity is primarily dictated by the two electrophilic carbonyl carbons (C2 and C4) and the acidic N-H proton, making it a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The electron-withdrawing nature of the bromo and chloro substituents on the aromatic ring is expected to enhance the electrophilicity of the carbonyl carbons, thereby influencing the rates and pathways of its reactions.

The general mechanism for nucleophilic attack on isatoic anhydrides involves the addition of a nucleophile to one of the carbonyl carbons, leading to a tetrahedral intermediate. This is typically followed by the ring-opening and expulsion of carbon dioxide, a characteristic feature of these reactions. The regioselectivity of the nucleophilic attack (at C2 or C4) can be influenced by the nature of the nucleophile, the substituents on the aromatic ring, and the reaction conditions.

Reactions with Primary and Secondary Amines leading to Anthranilamides

The reaction of 5-Bromo-6-chloro-isatoic anhydride with primary and secondary amines is a fundamental transformation that leads to the formation of 2-amino-5-bromo-6-chlorobenzamides, which are valuable intermediates in medicinal chemistry. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The primary or secondary amine attacks one of the carbonyl carbons of the isatoic anhydride ring. Theoretical studies suggest that the C2 position is generally more susceptible to nucleophilic attack. This initial attack results in the formation of a tetrahedral intermediate. Subsequently, the ring opens with the elimination of carbon dioxide to yield the corresponding N-substituted 2-amino-5-bromo-6-chlorobenzamide.

The general reaction can be summarized as follows:

Reaction of this compound with a primary amine (R-NH₂)

Reaction of this compound with a secondary amine (R₂NH)

The reaction is often carried out in a suitable solvent at room temperature or with gentle heating. The choice of the amine and the reaction conditions can influence the yield and purity of the resulting anthranilamide. In some cases, particularly with less reactive amines, a catalyst may be employed.

| Reactant 1 | Reactant 2 | Product | Reference |

| This compound | Primary Amine (R-NH₂) | N-Alkyl/Aryl-2-amino-5-bromo-6-chlorobenzamide | General reaction based on isatoic anhydride chemistry |

| This compound | Secondary Amine (R₂NH) | N,N-Dialkyl/Aryl-2-amino-5-bromo-6-chlorobenzamide | General reaction based on isatoic anhydride chemistry |

| Isatoic Anhydride | Benzylamine | N-Benzyl-2-aminobenzamide |

Reactions with Alcohols and Thiols

This compound can also react with alcohols and thiols as nucleophiles, leading to the formation of the corresponding esters and thioesters of 2-amino-5-bromo-6-chlorobenzoic acid. These reactions also proceed through a nucleophilic acyl substitution mechanism, similar to that with amines.

With alcohols, the reaction typically requires heating or the presence of a catalyst to proceed at a reasonable rate. The alcohol attacks a carbonyl carbon, leading to ring-opening and the formation of an ester with the concomitant loss of carbon dioxide.

The reaction with thiols to form thioesters is also well-documented for isatoic anhydrides. These reactions can be facilitated by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. For instance, various thiols can be efficiently acylated at room temperature with different anhydrides in the presence of potassium carbonate.

| Reactant 1 | Nucleophile | Product | Reference |

| This compound | Alcohol (R-OH) | Alkyl 2-amino-5-bromo-6-chlorobenzoate | General reaction based on isatoic anhydride chemistry |

| This compound | Thiol (R-SH) | S-Alkyl/Aryl 2-amino-5-bromo-6-chlorobenzoate | |

| Isatoic Anhydride | Dimethyl Sulfoxide (DMSO) | S-methyl-2-aminobenzothioate |

Derivatization via Anhydride Opening

The ring-opening of this compound with various nucleophiles provides a versatile platform for the synthesis of a wide range of derivatives. Beyond simple amines, alcohols, and thiols, more complex nucleophiles can be employed to construct diverse heterocyclic systems.

For example, reaction with hydrazines can yield 2-aminobenzohydrazides, which are precursors to various fused heterocycles. Similarly, multicomponent reactions involving isatoic anhydrides, amines, and aldehydes can lead to the formation of quinazolinone derivatives. The reactivity of the isatoic anhydride allows for its use as a building block in domino reactions, where a sequence of reactions occurs in a single pot to generate complex molecules.

The synthesis of isatoic anhydride-8-secondary amides has been achieved through an acid-catalyzed reaction of isatin-7-carboxylic acid with sodium azide (B81097) in the presence of an alcohol. This methodology highlights the potential for creating diverse functional groups on the isatoic anhydride scaffold, which can then be used in further synthetic transformations.

Stereochemical Implications of Nucleophilic Attack

While specific stereochemical studies on this compound are not extensively reported, general principles of stereochemistry in reactions of related heterocyclic systems can be considered. When a chiral nucleophile reacts with the prochiral carbonyl centers of the isatoic anhydride, the formation of diastereomers is possible.

For instance, the reaction of isatoic anhydride with a chiral amine, such as (S)-α-methylbenzylamine, can lead to the formation of a chiral anthranilamide. This product can then be used in subsequent stereoselective transformations. The synthesis of enantiomerically pure quinazolinones has been described starting from isatoic anhydride and a chiral amine, where the chirality of the amine directs the stereochemical outcome of subsequent reduction steps.

Furthermore, asymmetric synthesis of atropisomeric quinazolinediones has been explored using nickel-catalyzed reactions of isatoic anhydrides with isocyanates in the presence of chiral ligands, albeit with moderate selectivity. These examples suggest that the stereochemical outcome of nucleophilic attack on the isatoic anhydride ring can be controlled through the use of chiral reagents or catalysts, opening avenues for the asymmetric synthesis of complex molecules derived from this compound.

N-Substitution Chemistry of the Isatoic Anhydride Moiety

N-Alkylation Strategies (e.g., Deprotonation and Electrophile Addition)

The nitrogen atom of the isatoic anhydride ring is part of a carbamate-like functionality and possesses an acidic proton. This allows for N-substitution through deprotonation followed by reaction with an electrophile, such as an alkyl halide.

A common strategy for N-alkylation involves the use of a base to deprotonate the N-H group, generating an N-anion which then acts as a nucleophile. Various bases have been employed for this purpose, including sodium hydride (NaH) and potassium carbonate (K₂CO₃). The resulting N-sodio or N-potassio derivative can then be readily alkylated.

However, the use of strong bases can sometimes lead to ring-opening of the sensitive isatoic anhydride ring. To circumvent this, milder reaction conditions have been developed. A notable breakthrough methodology involves the use of diisopropylamine (B44863) (DIPA) and tetrabutylammonium (B224687) bromide (TBAB), which provides excellent yields of N-benzylated isatoic anhydrides at room temperature with short reaction times and minimal byproduct formation.

The general scheme for N-alkylation is as follows:

N-Alkylation of this compound

| Isatoic Anhydride | Base | Electrophile | Product | Reference |

| Isatoic Anhydride | Sodium Hydride | Alkyl Halide | N-Alkylisatoic anhydride | |

| Isatoic Anhydride | Potassium Carbonate | Benzyl Chloride | N-Benzylisatoic anhydride | |

| Isatoic Anhydride | Diisopropylamine / TBAB | 4-Chlorobenzyl Chloride | N-(4-Chlorobenzyl)isatoic anhydride |

N-Arylation Methods (e.g., Copper-catalyzed Protocols)

The direct N-arylation of isatoic anhydrides, including the 5-bromo-6-chloro derivative, presents a more efficient alternative to traditional multi-step methods. tezu.ernet.in Copper-catalyzed protocols have emerged as a particularly effective strategy for this transformation.

Recent research has demonstrated the successful N-arylation of isatoic anhydrides using diaryliodonium salts in the presence of a copper catalyst. researchgate.net For instance, a study by Wu et al. described a copper(I)-iodide (CuI) catalyzed N-arylation of various isatoic anhydrides with diaryliodonium salts, achieving high yields under mild conditions. researchgate.net The proposed mechanism for this reaction involves an electrophilic addition process. researchgate.netresearchgate.net

Another approach utilizes aryl(TMP)iodonium salts for the copper-catalyzed N-arylation of isatoic anhydrides at room temperature. tezu.ernet.in This method has proven effective for a broad range of structurally and electronically diverse aryl groups and is compatible with substituted isatoic anhydrides. tezu.ernet.in For example, 6-bromo-isatoic anhydride has been successfully arylated using this protocol. tezu.ernet.in

It is noteworthy that direct N-arylation of isatoic anhydride with aryl bromides using copper-mediated methods has been reported to be unsuccessful in some instances, necessitating alternative two-step procedures starting from isatin (B1672199). tezu.ernet.inacs.org

Table 1: Examples of Copper-Catalyzed N-Arylation of Isatoic Anhydride Derivatives

| Isatoic Anhydride Derivative | Arylating Agent | Catalyst | Yield | Reference |

| Isatoic Anhydride | Diaryliodonium Salts | CuI | Up to 97% | researchgate.net |

| 6-Bromo-isatoic anhydride | Aryl(TMP)iodonium salt | Copper catalyst | Good | tezu.ernet.in |

This table is for illustrative purposes and specific yields may vary based on reaction conditions.

Electrophilic Aromatic Substitution on the Halogenated Benzene Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution, with the regioselectivity of the reaction being significantly influenced by the directing effects of the existing halogen substituents.

Direct Functionalization at Unsubstituted Positions

Electrophilic attack can occur at the unsubstituted carbon atoms of the benzene ring. The positions ortho and para to the activating amino group (masked as the anhydride) are generally favored. However, the presence of the deactivating halogen atoms complicates the reactivity pattern.

Influence of Halogen Substituents on Regioselectivity

Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org In this compound, the bromine and chlorine atoms exert a deactivating influence on the ring, making electrophilic substitution more challenging compared to unsubstituted isatoic anhydride.

The directing effects of the two different halogens, along with the inherent directing effect of the anhydride-fused amino group, determine the position of further substitution. The bromine atom is at position 5 and the chlorine atom is at position 6. Generally, halogens direct incoming electrophiles to the ortho and para positions. libretexts.orgrhhz.net The interplay of these directing effects can lead to specific regiochemical outcomes. Computational methods, such as the RegioSQM method, which calculates the lowest free energies of protonation at aromatic C-H carbons, can be used to predict the most likely sites of electrophilic attack. core.ac.uk

Cyclocondensation and Annulation Reactions

This compound is a valuable precursor for the synthesis of fused heterocyclic systems through cyclocondensation and annulation reactions. These reactions typically involve the opening of the anhydride ring by a nucleophile, followed by an intramolecular cyclization.

Formation of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocycles that can be synthesized from isatoic anhydrides. rsc.orgnih.gov The reaction of this compound with appropriate nucleophiles can lead to the formation of quinazolinone derivatives. For instance, reaction with amines can lead to the formation of substituted quinazolinones. A general electrochemical method has been developed for the decarboxylative cyclization between isatoic anhydrides and cyclic amines to construct polycyclic fused quinazolinones. rsc.org This method has been shown to be effective with halogen-substituted isatoic anhydrides. rsc.org

Generation of Quinoline (B57606) Scaffolds

Isatoic anhydrides can also be utilized in the synthesis of quinoline scaffolds. A two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been developed, starting from the conversion of anthranilic acids to isatoic anhydrides. usm.edubeilstein-journals.org The subsequent reaction of the isatoic anhydride with the sodium enolate of ethyl acetoacetate (B1235776) leads to the formation of the substituted quinoline. usm.edubeilstein-journals.org This methodology has been applied to halogen-substituted systems. usm.edu For example, 5-chloro-isatoic anhydride has been used to synthesize the corresponding quinoline derivative. csic.es

Applications of 5 Bromo 6 Chloro Isatoic Anhydride in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

The strained ring system of isatoic anhydrides, coupled with the electron-withdrawing effects of the bromo and chloro substituents, renders 5-bromo-6-chloro-isatoic anhydride (B1165640) susceptible to nucleophilic attack, facilitating the construction of various heterocyclic scaffolds.

Quinazolinones and their oxidized counterparts, quinazolones, are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. 5-Bromo-6-chloro-isatoic anhydride is a key precursor for the synthesis of quinazolinone derivatives. nih.govresearchgate.net The general synthetic strategy involves the reaction of the anhydride with an amine, which leads to the opening of the anhydride ring to form an intermediate anthranilamide. This intermediate can then undergo cyclization, often facilitated by a dehydrating agent or by heating, to yield the quinazolinone core.

One common approach is a one-pot, three-component reaction involving this compound, an aldehyde, and an amine or ammonium (B1175870) salt. researchgate.net This method allows for the rapid generation of a diverse range of substituted quinazolinones by varying the aldehyde and amine components. The reaction proceeds through the initial formation of an N-acylmine intermediate from the aldehyde and amine, which is then attacked by the anthranilamide derived from the isatoic anhydride. Subsequent cyclization and dehydration afford the final quinazolinone product. Various catalysts, including Lewis acids, Brønsted acids, and organocatalysts, have been employed to promote this transformation, often under mild and environmentally friendly conditions. nih.govresearchgate.net

The resulting 6-bromo-7-chloro-substituted quinazolinones can serve as scaffolds for further functionalization, enabling the synthesis of complex molecules with potential therapeutic applications.

Indoxyl-glycosides are important chromogenic substrates used for the detection of glycosidase activity. The synthesis of these molecules often involves the coupling of a protected sugar moiety to an indoxyl core. This compound can be utilized as a starting material for the synthesis of the halogenated indoxyl portion of these molecules.

A general synthetic route involves the conversion of this compound into a corresponding 5-bromo-4-chloro-substituted indoxylic acid derivative. researchgate.net This can be achieved through a series of reactions, including ring-opening of the anhydride, followed by cyclization to form the indole (B1671886) ring system. The resulting indoxylic acid ester can then be glycosylated with a suitable glycosyl donor. Subsequent deprotection and decarboxylation steps yield the final 5-bromo-4-chloro-indoxyl glycoside. researchgate.net The presence of the halogen atoms can modulate the electronic properties of the indoxyl core, potentially influencing the substrate's reactivity and the spectral properties of the resulting dye.

The reactivity of this compound extends to the construction of more complex fused and polycyclic heterocyclic systems. Its ability to react with various nucleophiles and electrophiles in a controlled manner allows for the sequential formation of multiple rings.

For example, it can be a starting point for the synthesis of dibenzo[b,f] Current time information in Bangalore, IN.osi.lvdiazocines. ibb.waw.pl These eight-membered heterocyclic systems are of interest in medicinal chemistry. The synthesis can involve the reaction of the isatoic anhydride with an appropriate diamine, leading to a dimeric structure that can then be cyclized to form the diazocine ring.

Furthermore, isatoic anhydrides, in general, are precursors for a variety of polycyclic systems. osi.lv They can undergo reactions leading to the formation of new rings fused to the initial benzene (B151609) ring. These transformations often proceed through the initial formation of an anthranilic acid derivative, which then undergoes further cyclization reactions. osi.lv The specific reaction conditions and the nature of the other reactants determine the final polycyclic architecture.

Intermediate for Anthranilic Acid Derivatives and Functionalized Anilines

Ring-opening reactions of this compound with various nucleophiles provide a straightforward route to a range of 2-amino-5-bromo-6-chlorobenzoic acid (anthranilic acid) derivatives. These compounds are valuable intermediates in their own right, serving as building blocks for numerous pharmaceuticals and fine chemicals. ijpsjournal.com

The reaction of this compound with water or alcohols leads to the formation of the corresponding anthranilic acid or its ester. Amines, on the other hand, yield the corresponding anthranilamides. These reactions are typically high-yielding and proceed under mild conditions. The resulting anthranilic acid derivatives retain the bromine and chlorine substituents, providing handles for further synthetic modifications through cross-coupling reactions or other transformations.

Moreover, decarboxylation of the anthranilic acid derivatives obtained from this compound can afford functionalized anilines. This provides a two-step method for the synthesis of 2-amino-4-bromo-5-chloro-substituted aromatic compounds from the corresponding isatoic anhydride.

Reagent in Multi-Component Reactions for Diversity-Oriented Synthesis

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. researchgate.netnih.gov Isatoic anhydrides, including this compound, are excellent substrates for MCRs due to their ability to generate reactive intermediates in situ. researchgate.net

A prominent example is the Ugi-type reaction, where an isatoic anhydride, an amine, an aldehyde or ketone, and an isocyanide combine to form a complex α-acylamino carboxamide. The reaction of this compound in such a process would introduce the 6-bromo-7-chloro-substituted anthraniloyl moiety into the final product.

Another important MCR involving isatoic anhydrides is the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, as mentioned earlier. researchgate.net The one-pot nature of these reactions, coupled with the ability to vary the different components, makes them ideal for the generation of chemical libraries for high-throughput screening in drug discovery. The use of this compound in these MCRs allows for the incorporation of specific halogenation patterns into the resulting compound libraries, which can be crucial for modulating biological activity and pharmacokinetic properties.

Precursor to Other Substituted Isatoic Anhydrides for Library Development

While this compound is a valuable building block in its own right, it can also serve as a precursor for the synthesis of other, more complex substituted isatoic anhydrides. The bromine and chlorine atoms on the aromatic ring can be subjected to various transformations, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, to introduce new functional groups.

For instance, the bromine atom, being more reactive than the chlorine atom in many cross-coupling reactions, could be selectively replaced with other groups. This allows for the generation of a library of isatoic anhydrides with diverse substitution patterns at the 5-position, while retaining the chlorine atom at the 6-position. These new isatoic anhydride derivatives can then be used in the applications described above, further expanding the accessible chemical space for drug discovery and materials science. This approach is particularly useful for creating focused libraries of compounds with tailored properties. researchgate.net

Analytical and Spectroscopic Characterization Methodologies for Research

Structural Elucidation Techniques

The architectural arrangement of atoms within the 5-Bromo-6-chloro-isatoic anhydride (B1165640) molecule is meticulously mapped out using several key spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 5-Bromo-6-chloro-isatoic anhydride. While specific spectral data for this exact compound is not widely published, a detailed analysis can be inferred from closely related analogs, such as 6-bromo-2H-benzo[d]oxazine-2,4(1H)-dione.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Given the substitution pattern, two aromatic protons would be visible in the downfield region, typically between 7.0 and 8.5 ppm. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the anhydride functionality. A broad singlet corresponding to the N-H proton of the anhydride ring is also anticipated, likely appearing at a chemical shift greater than 10 ppm, with its exact position and broadness dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides critical information about the carbon skeleton. The spectrum would display signals for the eight carbon atoms in the molecule. The carbonyl carbons of the anhydride group are expected to resonate at the most downfield positions, typically in the range of 150-170 ppm. The carbons attached to the bromine and chlorine atoms would also exhibit characteristic chemical shifts, influenced by the halogen's electronegativity and size. The remaining aromatic carbons would appear in the typical aromatic region of 110-145 ppm.

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent aromatic protons, while an HSQC spectrum would correlate each proton to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further elucidate the connectivity by showing correlations between protons and carbons over two or three bonds, which is essential for confirming the placement of the substituents on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-7 | ~ 8.0 - 8.2 | - |

| H-8 | ~ 7.2 - 7.4 | - |

| N-H | > 11.0 | - |

| C-4 | - | ~ 158 - 160 |

| C-2 | - | ~ 146 - 148 |

| C-8a | - | ~ 140 - 142 |

| C-5 | - | ~ 138 - 140 |

| C-7 | - | ~ 130 - 132 |

| C-6 | - | ~ 118 - 120 |

| C-4a | - | ~ 114 - 116 |

| C-8 | - | ~ 112 - 114 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pattern of this compound, which aids in confirming its structure. The nominal mass of this compound is approximately 275 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. Due to the presence of bromine and chlorine, this peak would appear as a characteristic isotopic cluster. The M, M+2, and M+4 peaks would have intensities dictated by the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy.

Fragmentation of the molecular ion under mass spectrometric conditions would likely involve the loss of small, stable molecules such as carbon monoxide (CO) and carbon dioxide (CO₂), which is characteristic of isatoic anhydrides. The cleavage of the carbon-bromine and carbon-chlorine bonds would also be expected, leading to fragment ions corresponding to the loss of Br and Cl radicals.

When coupled with High-Performance Liquid Chromatography (HPLC-MS), this technique allows for the separation of the compound from any impurities prior to mass analysis, providing a clean mass spectrum of the pure substance.

Table 2: Expected Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment |

|---|---|

| [M]⁺ | C₈H₃BrClNO₃⁺ |

| [M-CO]⁺ | C₇H₃BrClNO₂⁺ |

| [M-CO₂]⁺ | C₇H₃BrClNO⁺ |

| [M-Br]⁺ | C₈H₃ClNO₃⁺ |

| [M-Cl]⁺ | C₈H₃BrNO₃⁺ |

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum would exhibit distinct absorption bands corresponding to the vibrations of the various bonds within the molecule.

The most prominent features in the IR spectrum would be the strong absorptions from the carbonyl (C=O) groups of the cyclic anhydride. Two distinct carbonyl stretching bands are expected in the region of 1750-1850 cm⁻¹ and 1700-1780 cm⁻¹, which is a hallmark of cyclic anhydrides. The N-H stretching vibration of the amine within the anhydride ring would appear as a broad band in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found in the 1200-1350 cm⁻¹ range. The presence of the carbon-halogen bonds would be indicated by absorptions in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3300 (broad) |

| C=O (anhydride) | Asymmetric Stretching | 1750 - 1850 |

| C=O (anhydride) | Symmetric Stretching | 1700 - 1780 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound, typically recorded in a suitable solvent like methanol (B129727) or ethanol, would show absorption bands corresponding to π → π* and n → π* transitions.

The aromatic benzene (B151609) ring and the conjugated carbonyl groups constitute the chromophore of the molecule. The π → π* transitions, which are generally of high intensity, are expected to appear in the shorter wavelength region of the UV spectrum, likely between 200 and 300 nm. The n → π* transitions, which are typically of lower intensity, would be observed at longer wavelengths, possibly extending into the near-UV region (300-400 nm). The positions of these absorption maxima (λ_max) are influenced by the substituents on the aromatic ring.

Purity and Quantitative Analysis

Ensuring the purity of this compound is critical for its use in research and synthesis. High-Performance Liquid Chromatography is the primary method for this purpose.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound. This technique separates the target compound from any impurities, such as starting materials, by-products, or degradation products.

A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like phosphoric acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities.

The compound is detected as it elutes from the column using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. The purity is then calculated by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Table 4: Typical HPLC Parameters for Purity Analysis of Substituted Isatoic Anhydrides

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 210 nm or λ_max) |

| Injection Volume | 10 - 20 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental technique used to monitor the progress of chemical reactions involving this compound. rsc.orgambeed.comsemanticscholar.org By spotting a small amount of the reaction mixture onto a TLC plate, which consists of a solid adsorbent like silica (B1680970) gel, and eluting it with a suitable mobile phase, chemists can separate the starting materials, intermediates, and the final product. orgchemboulder.com

The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. orgchemboulder.com The choice of the eluent, or solvent system, is critical for achieving good separation. orgchemboulder.combiotage.com For halogenated isatoic anhydrides, common solvent systems include mixtures of non-polar solvents like hexanes or toluene (B28343) with more polar solvents such as ethyl acetate (B1210297) or acetone. orgchemboulder.comsigmaaldrich.com The polarity of the solvent system is adjusted to optimize the separation, with the goal of having the desired compound exhibit an Rf value between 0.25 and 0.35 for effective monitoring and subsequent purification by column chromatography. orgchemboulder.com

Visualization of the separated spots on the TLC plate is typically achieved under UV light (254 nm), as the aromatic nature of the isatoic anhydride ring allows for UV absorption. semanticscholar.orgnih.gov The disappearance of starting material spots and the appearance of the product spot, with its distinct retention factor (Rf), indicate the progression and completion of the reaction. ambeed.comnih.gov

Table 1: Representative TLC Systems for Halogenated Isatoic Anhydride Analogs

| Mobile Phase Composition | Ratio (v/v) | Application Notes |

| Hexane / Ethyl Acetate | 1:1 to 4:1 | A common starting point for separating reaction components. Adjusting the ratio alters the polarity for optimal separation. biotage.com |

| Toluene / Acetone | 9:1 | Useful for compounds with moderate polarity. |

| Dichloromethane (B109758) / Methanol | 98:2 to 9:1 | Effective for a range of polarities, though dichloromethane is used cautiously due to toxicity. orgchemboulder.comiucr.org |

| Chloroform / Methanol | 9:1 | Another effective system, with similar considerations to dichloromethane regarding toxicity. orgchemboulder.comsigmaaldrich.com |

This table is illustrative and based on general practices for related compounds. Specific Rf values for this compound would be determined experimentally.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample of this compound. This data is then compared to the theoretical values calculated from its molecular formula, C₈H₃BrClNO₃, to confirm the compound's empirical formula and assess its purity. rsc.org

The theoretical elemental composition is calculated based on the atomic weights of the elements and the compound's molecular weight (276.47 g/mol ). apolloscientific.co.uk Experimental values are obtained using specialized instrumentation that combusts the sample and quantifies the resulting gases. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity. rsc.orgresearchgate.net

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical % |

| Carbon | C | 12.01 | 8 | 96.08 | 34.76% |

| Hydrogen | H | 1.008 | 3 | 3.024 | 1.09% |

| Bromine | Br | 79.90 | 1 | 79.90 | 28.90% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 12.82% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.07% |

| Oxygen | O | 16.00 | 3 | 48.00 | 17.36% |

| Total | 276.464 | 100.00% |

Experimental values from a synthesized batch would be compared against these theoretical percentages to verify the empirical formula.

Crystallographic Studies of Halogenated Isatoic Anhydride Derivatives

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can determine the precise arrangement of atoms, as well as bond lengths and angles. nih.govresearchgate.net

While a specific crystallographic study for this compound is not widely published, data from closely related halogenated isatoic anhydride derivatives offer significant insights into the expected structural features. iucr.orgresearchgate.net For instance, the crystal structure of 5-chloroisatoic anhydride (C₈H₄ClNO₃) has been determined, revealing a noncentrosymmetric space group (Pna2₁) and specific intermolecular interactions that govern its crystal packing. researchgate.netnih.gov Similarly, studies on other brominated and N-substituted isatoic anhydrides show how the halogen atoms and other substituents influence the planarity of the heterocyclic ring system and the nature of intermolecular forces, such as hydrogen bonding and π-stacking. iucr.orgresearchgate.net

These studies indicate that the benzoxazine-2,4-dione core of these molecules is nearly planar. researchgate.net The crystal packing is often stabilized by a network of intermolecular interactions, including C—H···O hydrogen bonds and, in the case of halogenated derivatives, halogen-halogen or halogen-oxygen contacts. researchgate.net

Table 3: Crystallographic Data for a Representative Halogenated Isatoic Anhydride (5-Chloroisatoic Anhydride)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pna2₁ | researchgate.netnih.gov |

| Unit Cell Dimensions | ||

| a | 24.3852 Å | nih.gov |

| b | 6.0502 Å | nih.gov |

| c | 5.100 Å | nih.gov |

| α, β, γ | 90° | nih.gov |

| Z (Molecules per unit cell) | 4 | nih.gov |

This data for 5-chloroisatoic anhydride provides a model for the likely crystal parameters of this compound.

Challenges and Future Research Trajectories

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of isatoic anhydrides often involves hazardous reagents and generates significant waste. acs.orgresearchgate.net Current research is focused on developing greener alternatives that are more efficient and environmentally benign.

One promising approach is the use of milder and more sustainable reagents. For instance, the development of methods that avoid toxic chemicals and reduce energy consumption is a key goal. acs.org The concept of green chemistry is central to these efforts, aiming for processes that minimize waste and utilize renewable resources. acs.orgresearchgate.net

Another area of focus is the development of one-pot syntheses, which can reduce the number of steps required to produce the final product, thereby minimizing waste and improving efficiency. thieme-connect.comresearchgate.net For example, a three-component reaction of isatoic anhydride (B1165640), primary amines, and bromoacetyl bromide or chloroacetyl chloride has been reported for the direct and sustainable construction of quinazolin-4(3H)-ones. thieme-connect.com

The table below summarizes some of the green chemistry approaches being explored for the synthesis of isatoic anhydride derivatives.

| Green Chemistry Approach | Description | Key Advantages |

| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally friendly alternatives such as water or ionic liquids. | Reduced toxicity and environmental impact. |

| Catalytic Methods | Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. researchgate.netthieme-connect.com | Increased atom economy and reduced waste. |

| One-Pot Syntheses | Combining multiple reaction steps into a single pot, avoiding the need for intermediate purification. thieme-connect.comresearchgate.net | Reduced solvent usage, energy consumption, and waste generation. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates and improve yields. | Shorter reaction times and increased energy efficiency. |

Future research in this area will likely focus on the development of novel catalytic systems, the use of renewable starting materials, and the optimization of reaction conditions to further improve the sustainability of 5-bromo-6-chloro-isatoic anhydride synthesis.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is largely governed by the chemistry of its heterocyclic ring. researchgate.net While its use in the synthesis of various heterocyclic compounds is well-documented, there is still significant potential for discovering novel reactivity patterns and unprecedented transformations.

One area of interest is the exploration of decarbonylative reactions. snnu.edu.cn Transition-metal-catalyzed decarbonylation offers a unique synthetic strategy by using carbonyl groups as "traceless handles" to form new chemical bonds. snnu.edu.cn This approach could lead to the development of new methods for the synthesis of complex molecules from this compound.

Another promising avenue is the investigation of domino reactions, where a single synthetic operation triggers a cascade of bond-forming events. thieme-connect.com These reactions can be highly efficient and atom-economical, providing rapid access to complex molecular architectures. For example, a domino process for the sustainable synthesis of quinazolin-4(3H)-ones has been developed. thieme-connect.com

The table below highlights some of the novel reactivity patterns and transformations being explored for isatoic anhydride derivatives.

| Reactivity Pattern/Transformation | Description | Potential Applications |

| Decarbonylative Coupling | The removal of a carbonyl group followed by the formation of a new carbon-carbon or carbon-heteroatom bond. snnu.edu.cn | Synthesis of novel scaffolds for drug discovery and materials science. |

| Domino Reactions | A sequence of intramolecular reactions that occur in a single pot, leading to the formation of complex products. thieme-connect.com | Rapid and efficient synthesis of natural products and other complex molecules. |

| C-H Functionalization | The direct conversion of a carbon-hydrogen bond into a new functional group. thieme-connect.com | Streamlined synthesis of functionalized molecules without the need for pre-functionalized starting materials. |

| Multi-Component Reactions | Reactions in which three or more reactants combine in a single step to form a new product. researchgate.net | High-throughput synthesis of compound libraries for drug discovery and other applications. |

Future research in this area will likely focus on the development of new catalytic systems to promote novel reactivity, the exploration of unconventional reaction conditions, and the application of these methods to the synthesis of biologically active molecules and functional materials.

Advanced Mechanistic Investigations via Computational and Experimental Methods

A deeper understanding of the reaction mechanisms of this compound is crucial for the development of new and improved synthetic methods. A combination of computational and experimental techniques can provide valuable insights into the intricate details of these reactions.

Computational studies, such as density functional theory (DFT) calculations, can be used to model reaction pathways, predict transition state geometries, and calculate activation energies. researchgate.net This information can help to elucidate the factors that control reaction selectivity and efficiency. For example, computational studies have been used to understand the mechanism of Rh-catalyzed decarbonylative reactions. snnu.edu.cn

Experimental methods, such as kinetic studies and isotopic labeling experiments, can provide complementary information to validate computational models and provide a more complete picture of the reaction mechanism. For instance, detailed mechanistic studies have been conducted to understand the bimetallic activation pathway in certain reactions. thieme-connect.com

The table below summarizes some of the advanced methods used for mechanistic investigations of isatoic anhydride reactions.

| Method | Description | Information Gained |

| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. researchgate.net | Reaction energies, activation barriers, and transition state structures. |

| Kinetic Studies | The measurement of reaction rates under different conditions to determine the rate law and elucidate the reaction mechanism. | Reaction order, rate constants, and activation parameters. |

| Isotopic Labeling | The use of isotopes to trace the path of atoms through a reaction, providing insights into bond-breaking and bond-forming steps. | Identification of intermediates and elucidation of reaction pathways. |

| Spectroscopic Analysis | The use of techniques such as NMR, IR, and mass spectrometry to identify and characterize reaction intermediates and products. nih.gov | Structural information about key species in the reaction pathway. |

Future research in this area will likely involve the use of more sophisticated computational models, the development of new experimental techniques for studying reaction mechanisms, and the application of these methods to a wider range of reactions involving this compound.

Stereoselective Synthesis and Derivatization of Chiral Analogs

The development of methods for the stereoselective synthesis of chiral molecules is a major focus of modern organic chemistry. The synthesis of chiral analogs of this compound could lead to the discovery of new compounds with unique biological activities.

One approach to stereoselective synthesis is the use of chiral catalysts. beilstein-journals.org These catalysts can promote the formation of one enantiomer of a chiral product over the other, leading to high levels of enantiomeric excess. For example, rhodium-catalyzed asymmetric synthesis has been used to prepare 3-substituted pyrrolidines from chiral imines. beilstein-journals.org

Another strategy is the use of chiral auxiliaries. beilstein-journals.org A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the reaction is complete, the auxiliary is removed, yielding the desired chiral product.

The table below outlines some of the approaches to stereoselective synthesis that could be applied to this compound.

| Approach | Description | Key Advantages |

| Chiral Catalysis | The use of a chiral catalyst to control the stereochemical outcome of a reaction. beilstein-journals.org | High enantioselectivity and catalytic turnover. |

| Chiral Auxiliaries | The temporary incorporation of a chiral group to direct the stereochemistry of a reaction. beilstein-journals.org | Predictable stereochemical control. |

| Substrate Control | The use of a chiral substrate to influence the stereochemistry of a reaction. | Can be effective for certain types of reactions. |

| Enzymatic Reactions | The use of enzymes to catalyze stereoselective transformations. | High selectivity and mild reaction conditions. |

Future research in this area will likely focus on the development of new chiral catalysts and auxiliaries for the stereoselective synthesis of this compound derivatives, as well as the exploration of the biological activities of these chiral molecules.

Integration into Automated Synthesis Platforms for High-Throughput Research

Automated synthesis platforms have revolutionized the process of drug discovery and materials science by enabling the rapid synthesis and screening of large numbers of compounds. The integration of this compound into these platforms could significantly accelerate the discovery of new molecules with desired properties.

Automated synthesis platforms typically consist of a series of interconnected modules that perform different chemical operations, such as reagent dispensing, reaction heating and cooling, and product purification. These platforms can be programmed to perform complex multi-step syntheses with minimal human intervention.

The use of this compound in automated synthesis would require the development of robust and reliable synthetic protocols that are compatible with the hardware and software of the platform. This would involve optimizing reaction conditions, developing methods for in-line reaction monitoring, and implementing automated purification procedures.

The table below highlights some of the key considerations for integrating this compound into automated synthesis platforms.

| Consideration | Description | Importance |

| Reaction Robustness | The ability of a reaction to tolerate small variations in reaction conditions without significant changes in yield or purity. | Essential for reliable and reproducible synthesis on an automated platform. |

| Scalability | The ability to increase the scale of a reaction without compromising its performance. | Important for producing sufficient quantities of material for further testing. |

| Compatibility with Automation Hardware | The ability to perform a reaction using the equipment and reactors available on the automated platform. | Necessary for practical implementation. |

| In-line Analytics | The use of analytical techniques to monitor the progress of a reaction in real-time. | Enables optimization of reaction conditions and ensures complete conversion. |

| Automated Purification | The use of automated systems to purify the final product. | Increases throughput and reduces manual labor. |

The successful integration of this compound into automated synthesis platforms will require a multidisciplinary approach, involving expertise in organic chemistry, chemical engineering, and computer science. The potential benefits of this integration are significant, as it could greatly accelerate the pace of discovery in a wide range of scientific fields.

Q & A

Q. What synthetic methodologies are recommended for preparing N-alkylated derivatives of 5-bromo-6-chloro-isatoic anhydride?

- Methodological Answer : N-Alkylation of isatoic anhydride derivatives can be optimized using diisopropylamine and tetrabutylammonium bromide (TBAB) as a catalytic system. This approach minimizes byproducts and achieves yields >88% at 30°C within 2 hours. Key steps include:

Q. How can researchers confirm the structural integrity and purity of this compound derivatives?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

- ¹H/¹³C NMR : To verify substitution patterns and aromatic ring functionalization.

- FTIR : To confirm the presence of anhydride carbonyl stretches (~1750–1850 cm⁻¹).

- HPLC : For purity assessment and quantification of residual reactants/byproducts.

- Elemental Analysis : To validate molecular composition .

Q. What are common side reactions during the functionalization of isatoic anhydrides, and how can they be mitigated?

- Methodological Answer : Common issues include over-alkylation, hydrolysis of the anhydride ring, and dimerization. Mitigation strategies:

- Controlled Reaction Conditions : Use anhydrous solvents and inert atmospheres to prevent hydrolysis.

- Stoichiometric Precision : Limit alkylating agent equivalents to avoid over-alkylation.

- Low-Temperature Reactions : Slow kinetics at 30°C reduce side-product formation .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of this compound derivatization?

- Methodological Answer : Microwave irradiation significantly accelerates reaction kinetics and enhances yields. For example:

- Solvent System : Glacial acetic acid acts as both solvent and reaction facilitator, potentially forming reactive intermediates (e.g., mixed anhydrides).

- Conditions : Irradiation at 130°C for 3–5 minutes achieves ~71% yield in benzodiazepine-dione syntheses.

- Advantages : Reduced reaction time, improved selectivity, and simplified purification .

Q. What mechanistic insights guide the optimization of base-catalyzed N-alkylation in isatoic anhydride systems?

- Methodological Answer : The base’s role extends beyond deprotonation:

- Nucleophilicity Enhancement : Diisopropylamine increases the nucleophilic character of the nitrogen atom.

- Byproduct Suppression : TBAB stabilizes intermediates, preventing competing pathways (e.g., hydrolysis or dimerization).

- Kinetic Studies : Monitor reaction progress under varying base concentrations to identify rate-limiting steps .

Q. How can kinetic modeling aid in scaling up reactions involving this compound?

- Methodological Answer : Kinetic parameters (e.g., reaction order, rate constants) derived from concentration-time data enable scalable process design:

Q. How should researchers address contradictory solubility or reactivity data reported in literature for anhydride derivatives?

- Methodological Answer : Reproducibility challenges arise from solvent polarity, temperature, or catalyst purity variations. Solutions include:

- Standardized Protocols : Replicate experiments under identical conditions (e.g., toluene at 100°C for anhydride reactions).

- Statistical Analysis : Use Design of Experiments (DoE) to isolate critical variables (e.g., solvent composition, molar ratios).

- Cross-Validation : Compare results with alternative methods (e.g., ultrasonic vs. mechanical agitation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.